molecular formula C14H18O B8403640 4-Cycloheptyl-benzaldehyde

4-Cycloheptyl-benzaldehyde

Cat. No.: B8403640
M. Wt: 202.29 g/mol
InChI Key: FQTKOAWLIILFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cycloheptyl-benzaldehyde is an aromatic aldehyde derivative characterized by a cycloheptyl group attached to the para position of the benzaldehyde ring. Benzaldehyde derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactive aldehyde group and tunable substituent effects .

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-cycloheptylbenzaldehyde

InChI

InChI=1S/C14H18O/c15-11-12-7-9-14(10-8-12)13-5-3-1-2-4-6-13/h7-11,13H,1-6H2

InChI Key

FQTKOAWLIILFCD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-Cycloheptyl-benzaldehyde with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications References
This compound* C₁₄H₁₈O 202.29 (calc.) Cycloheptyl Likely hydrophobic; potential intermediate in drug synthesis Inferred
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl Antioxidant, antimicrobial agent; used in polymer synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl Reactive alkylating agent; toxicity concerns noted
4-(4-Phenylphenyl)benzaldehyde C₁₉H₁₄O 258.31 Biphenyl High molecular weight; used in OLED materials
4-(Cyclopropylmethoxy)benzaldehyde C₁₁H₁₂O₂ 176.21 Cyclopropylmethoxy Intermediate in ligand synthesis for catalysis

*Calculated data for this compound are inferred from structural analogs.

Key Observations :

  • Substituent Effects : The cycloheptyl group likely enhances hydrophobicity compared to smaller substituents like hydroxyl or bromomethyl, impacting solubility and bioavailability.
  • Reactivity : Bromomethyl and hydroxy groups increase electrophilicity or hydrogen-bonding capacity, whereas bulky cycloheptyl or biphenyl groups may sterically hinder reactions .
  • Applications : Hydroxy derivatives are favored in pharmaceuticals, while biphenyl analogs find use in materials science .

Pharmacological and Industrial Relevance

  • 4-Hydroxybenzaldehyde: Exhibits anticancer, antifungal, and anti-inflammatory activities, validated in ethnopharmacological studies .
  • This compound : The cycloheptyl group may enhance lipid solubility, making it a candidate for CNS-targeting drugs, though specific studies are lacking.

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